6-((Pyridin-2-Ylmethoxy)Methyl)-6,7,8,9-Tetrahydro-5H-Imidazo[1,2-A][1,4]Diazepine
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Overview
Description
6-((Pyridin-2-Ylmethoxy)Methyl)-6,7,8,9-Tetrahydro-5H-Imidazo[1,2-A][1,4]Diazepine is a heterocyclic compound that features a unique structure combining pyridine, imidazole, and diazepine rings. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the modulation of GABA receptors and its potential analgesic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((Pyridin-2-Ylmethoxy)Methyl)-6,7,8,9-Tetrahydro-5H-Imidazo[1,2-A][1,4]Diazepine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the alkylation of pyridine derivatives followed by cyclization reactions to form the imidazo[1,2-a][1,4]diazepine core . The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as iodine or TBHP (tert-Butyl hydroperoxide) under controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-((Pyridin-2-Ylmethoxy)Methyl)-6,7,8,9-Tetrahydro-5H-Imidazo[1,2-A][1,4]Diazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride or potassium tert-butoxide
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydride). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
6-((Pyridin-2-Ylmethoxy)Methyl)-6,7,8,9-Tetrahydro-5H-Imidazo[1,2-A][1,4]Diazepine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its interactions with biological receptors, particularly GABA receptors.
Medicine: Investigated for its potential analgesic and anxiolytic properties due to its modulation of GABA receptors.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 6-((Pyridin-2-Ylmethoxy)Methyl)-6,7,8,9-Tetrahydro-5H-Imidazo[1,2-A][1,4]Diazepine involves its interaction with GABA receptors. It acts as a positive allosteric modulator at α2GABA_A and α3GABA_A receptors, enhancing the inhibitory effects of GABA and leading to its analgesic and anxiolytic effects . The molecular targets include the GABA_A receptor subunits, and the pathways involved are primarily related to the modulation of neurotransmitter release and neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
Methyl 8-ethynyl-6-(pyridin-2-yl)-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate (MP-III-024): Another compound with a similar imidazo[1,2-a][1,4]diazepine core, known for its positive allosteric modulation of GABA receptors.
Imidazo[1,2-a]pyridines: A class of compounds with similar structural features and biological activities
Uniqueness
6-((Pyridin-2-Ylmethoxy)Methyl)-6,7,8,9-Tetrahydro-5H-Imidazo[1,2-A][1,4]Diazepine is unique due to its specific substitution pattern and its potent activity as a GABA receptor modulator. This makes it a valuable compound for developing new therapeutic agents targeting neurological disorders .
Properties
IUPAC Name |
6-(pyridin-2-ylmethoxymethyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-2-4-16-13(3-1)11-19-10-12-7-15-8-14-17-5-6-18(14)9-12/h1-6,12,15H,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCJSRDJVIMQSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C=CN=C2CN1)COCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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